molecular formula C11H8BrFN2 B1481123 4-Bromo-6-(4-fluorobenzyl)pyrimidine CAS No. 2092495-66-2

4-Bromo-6-(4-fluorobenzyl)pyrimidine

Cat. No. B1481123
CAS RN: 2092495-66-2
M. Wt: 267.1 g/mol
InChI Key: PVYYXUNHOIUYFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of 4-Bromo-6-(4-fluorobenzyl)pyrimidine consists of a pyrimidine ring substituted with a bromine atom at the 4th position and a 4-fluorobenzyl group at the 6th position .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-6-(4-fluorobenzyl)pyrimidine include a molecular formula of C11H8BrFN2 and a molecular weight of 267.1 g/mol.

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

4-Bromo-6-(4-fluorobenzyl)pyrimidine is utilized in the synthesis of compounds with potential anticancer properties. Pyrimidine derivatives are known to inhibit protein kinases, which are crucial for cell growth and metabolism . The introduction of bromo and fluoro groups can enhance the biological activity and specificity of these compounds, making them valuable in designing targeted cancer therapies.

Organic Synthesis: Building Blocks

In organic synthesis, this compound serves as a building block for creating more complex molecules. Its reactive sites allow for various substitutions and additions, enabling the synthesis of a wide array of pyrimidine derivatives with diverse chemical properties . This versatility is essential for developing new organic compounds for research and industrial applications.

Drug Discovery: Kinase Inhibitors

The pyrimidine core of 4-Bromo-6-(4-fluorobenzyl)pyrimidine is a common motif in drug discovery, particularly in the development of kinase inhibitors . These inhibitors play a significant role in treating diseases like cancer and inflammatory disorders by modulating signal transduction pathways.

Agricultural Chemistry: Pesticides

Fluorinated pyrimidines, including derivatives of 4-Bromo-6-(4-fluorobenzyl)pyrimidine, are explored for their potential use in agricultural chemistry as pesticides . The introduction of fluorine atoms can lead to compounds with improved physical, biological, and environmental properties, which is crucial for developing more effective and safer agrochemicals.

Material Science: Electronic Materials

Pyrimidine derivatives are investigated for their electronic properties, which can be harnessed in material science for creating novel electronic materials. The presence of halogen atoms like bromine and fluorine can alter the electronic characteristics of these compounds, making them suitable for various applications in electronics and photonics.

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 4-Bromo-6-(4-fluorobenzyl)pyrimidine can be used as a standard or reference compound in chromatography techniques to identify and quantify similar compounds in complex mixtures . Its distinct chemical structure allows for precise calibration and method development.

Industrial Applications: Chemical Intermediates

This compound is also significant in industrial chemistry as an intermediate for synthesizing other chemicals used in various industrial processes. Its reactivity and stability under different conditions make it a valuable component in the manufacture of a wide range of industrial products.

Environmental Applications: Pollutant Degradation

Research into the environmental applications of pyrimidine derivatives includes their potential role in the degradation of pollutants. Their chemical structure could be engineered to interact with specific contaminants, aiding in environmental cleanup efforts.

Safety and Hazards

While specific safety and hazard data for 4-Bromo-6-(4-fluorobenzyl)pyrimidine was not found, it’s important to handle all chemical substances with care. For example, 4-Fluorobenzyl bromide, a related compound, is known to cause severe skin burns and eye damage .

properties

IUPAC Name

4-bromo-6-[(4-fluorophenyl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2/c12-11-6-10(14-7-15-11)5-8-1-3-9(13)4-2-8/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYYXUNHOIUYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=NC=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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